

Application Notes: 4-Bromopyridazine Hydrobromide for the Synthesis of Kinase Inhibitors

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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

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Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery. The pyridazine scaffold is a privileged heterocyclic motif frequently incorporated into the design of potent and selective kinase inhibitors. **4-Bromopyridazine hydrobromide** serves as a versatile and essential building block for the synthesis of these inhibitors, enabling the introduction of the pyridazine core through robust and efficient chemical transformations.

This document provides detailed application notes and protocols for the use of **4-Bromopyridazine hydrobromide** in the synthesis of kinase inhibitors targeting various signaling pathways.

Synthetic Strategies and Key Reactions

4-Bromopyridazine hydrobromide is primarily utilized in palladium-catalyzed cross-coupling reactions to construct the core structure of kinase inhibitors. The two most common and powerful methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the pyridazine ring, enabling the connection of various aryl, heteroaryl, or amino moieties that are critical for binding to the kinase active site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 4-position of the pyridazine ring and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing inhibitors where an aromatic group is required to interact with the kinase.^{[1][2][3]}

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond, linking a primary or secondary amine to the 4-position of the pyridazine.^{[4][5]} This is a key step in the synthesis of inhibitors that feature an amino-linkage, which can act as a crucial hydrogen bond donor or acceptor in the kinase hinge region.^{[6][7]}

Data Presentation

Table 1: Synthesis of Kinase Inhibitor Scaffolds using Pyridazine Derivatives

Starting Material	Coupling Partner	Reaction Type	Catalyst / Base	Product Scaffold	Target Kinase	Ref.
4,6-dichloropyridazine derivative	(5-chloro-2-fluorophenyl) boronic acid	Suzuki Coupling	Not specified	4,6-disubstituted pyridazine	ALK5	[6]
4,5-dibromo-2-methylpyridazin-3(2H)-one	Ferrocenylboronic acid	Suzuki-Miyaura Coupling	Pd(OAc) ₂ /SPhos / K ₃ PO ₄	4-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-one	N/A	[8]
3,6-dichloropyridazine	3-(trifluoromethoxy)aniline	Buchwald-Hartwig Amination	Not specified	3-chloro-6-(3-(trifluoromethoxy)phenylamino)pyridazine	DYRK1A	[9]
3-chloro-6-iodopyridazine	Various alkynes	Sonogashira Coupling	Not specified	3-alkynyl-6-chloropyridazine	RET	[10]

Table 2: Biological Activity of Synthesized Pyridazine-Based Kinase Inhibitors

Compound	Target Kinase	IC50 / Ki Value	Cell Line / Assay	Ref.
Compound 20 (ALK5 Inhibitor)	ALK5	pKi = 9.29	Enzymatic Assay	[6]
Compound 23 (ALK5 Inhibitor)	ALK5	pKi = 9.07	Enzymatic Assay	[6]
Furan-2-yl 10 (DYRK1A Inhibitor)	DYRK1A	0.89 μ M	Enzymatic Assay	[11]
Pyridin-4-yl 19 (DYRK1A Inhibitor)	DYRK1A	0.45 μ M	Enzymatic Assay	[11]
Compound 12h (RET Inhibitor)	RET (wild-type)	11 nM	Enzymatic Assay	[12]
Compound 17 (DYRK1A Inhibitor)	DYRK1A	0.0019 μ M (Kd)	Isothermal Titration Calorimetry	[9]
Compound 29 (DYRK1A Inhibitor)	DYRK1A	0.0011 μ M (Kd)	Isothermal Titration Calorimetry	[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridazine derivative with an aryl/heteroaryl boronic acid.[3][8]

Materials:

- **4-Bromopyridazine Hydrobromide** or a derivative

- Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or sealed microwave vial

Procedure:

- To a Schlenk flask or microwave vial, add the bromopyridazine derivative, aryl/heteroaryl boronic acid, palladium catalyst, and base.
- Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).[1]
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (1-24 hours). Microwave irradiation can significantly reduce reaction times.[3]
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
- Separate the organic layer, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a bromopyridazine derivative.^{[4][5]}

Materials:

- **4-Bromopyridazine Hydrobromide** or a derivative
- Primary or secondary amine (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
- Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1-10 mol%)
- Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Inert gas (Argon or Nitrogen)
- Schlenk flask or sealed tube

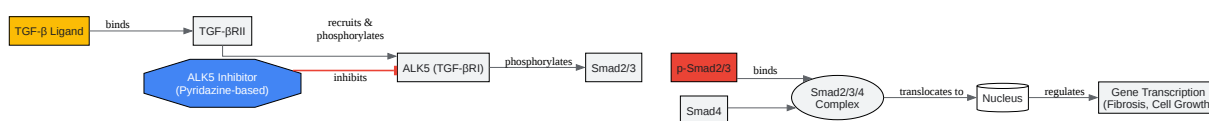
Procedure:

- To a Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
- Seal the flask, evacuate, and backfill with inert gas (repeat three times).
- Add the anhydrous solvent, followed by the bromopyridazine derivative and the amine.
- Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the necessary time (2-24 hours).^[4]
- Monitor the reaction progress by TLC or LC-MS.

- After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

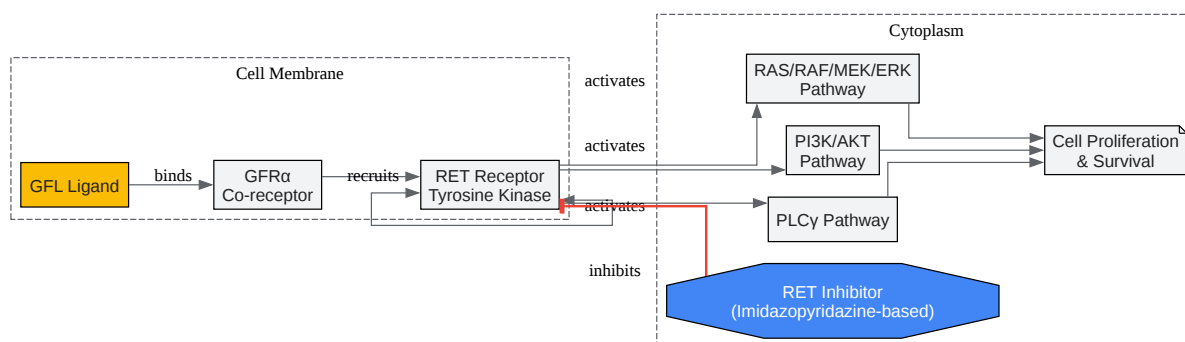
Visualizations

Signaling Pathways



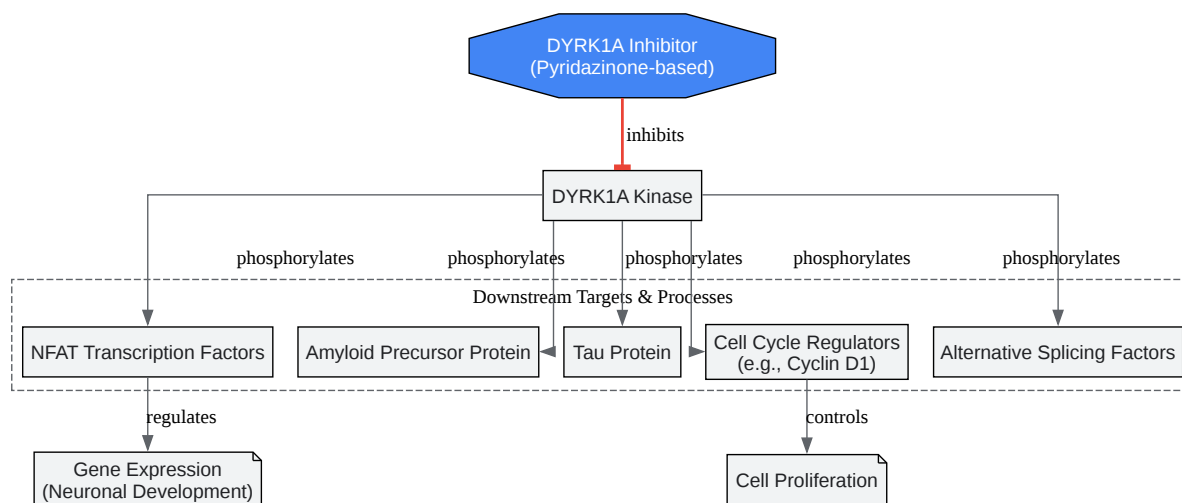
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Caption: TGF- β /ALK5 signaling pathway and the point of inhibition.[6][13][14]



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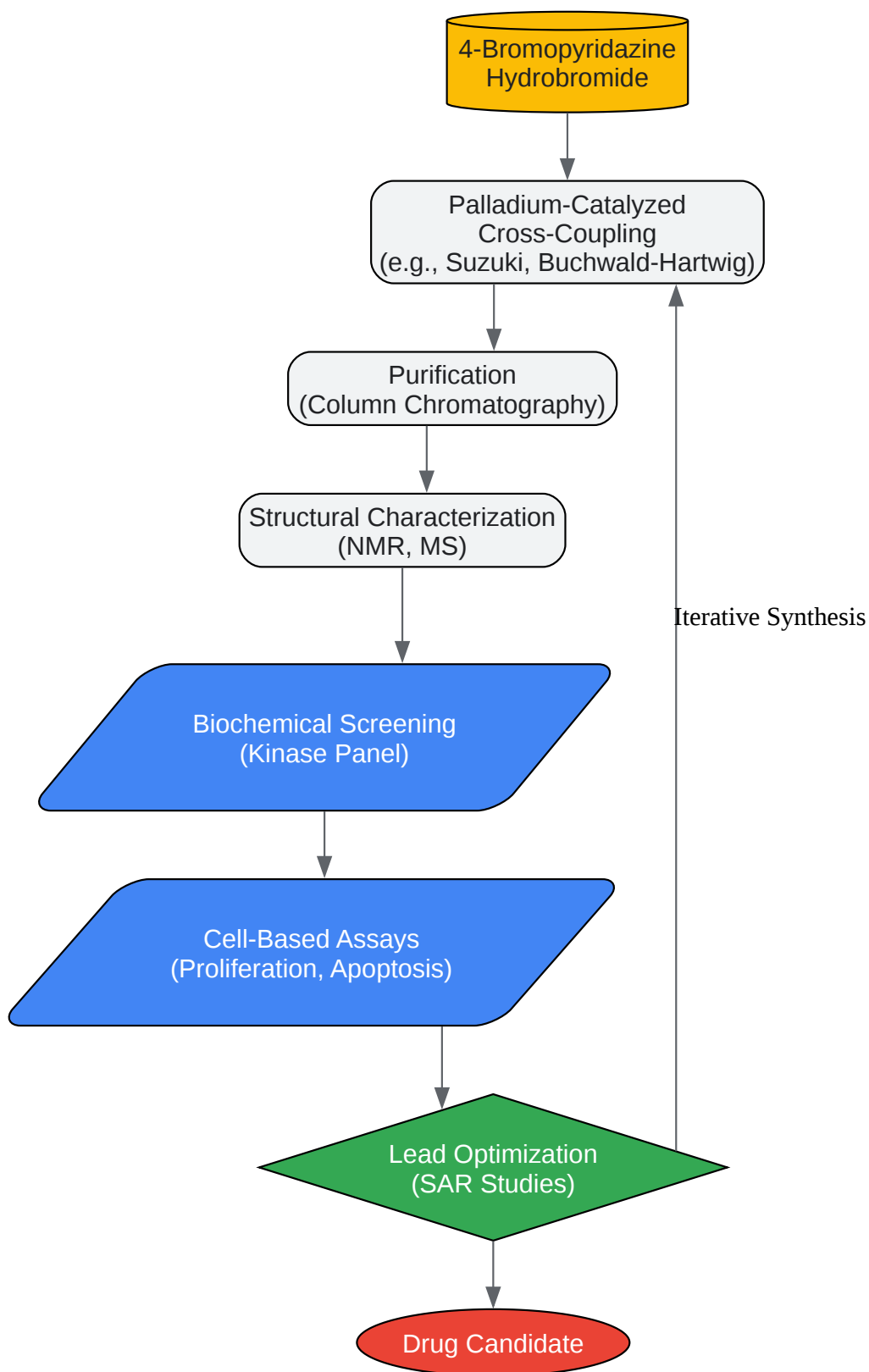
Caption: RET receptor tyrosine kinase signaling pathway.[12][15][16]



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Caption: Simplified overview of DYRK1A cellular functions.[17][18][19]

Experimental Workflow



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Caption: General workflow for synthesis and evaluation of kinase inhibitors.

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